(S)-Benzyl 3-((3-fluoropropyl)amino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl3-((3-fluoropropyl)amino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H21FN2O2 and a molecular weight of 280.34 g/mol . This compound is a pyrrolidine derivative, which is a class of heterocyclic organic compounds containing a five-membered ring with one nitrogen atom. The presence of the fluoropropyl group and the benzyl group in its structure makes it an interesting compound for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl3-((3-fluoropropyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Fluoropropyl Group: The fluoropropyl group can be introduced through a nucleophilic substitution reaction using a fluorinated alkyl halide, such as 3-fluoropropyl bromide, in the presence of a base like potassium carbonate.
Benzylation: The benzyl group can be introduced through a benzylation reaction using benzyl chloride or benzyl bromide in the presence of a base like sodium hydride or potassium carbonate.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide or a suitable carboxylating agent.
Industrial Production Methods
Industrial production of (S)-Benzyl3-((3-fluoropropyl)amino)pyrrolidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl3-((3-fluoropropyl)amino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate or sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
(S)-Benzyl3-((3-fluoropropyl)amino)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of (S)-Benzyl3-((3-fluoropropyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropyl group and the benzyl group in its structure may enhance its binding affinity and selectivity for these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyl3-((3-chloropropyl)amino)pyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
(S)-Benzyl3-((3-bromopropyl)amino)pyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of a fluorine atom.
(S)-Benzyl3-((3-iodopropyl)amino)pyrrolidine-1-carboxylate: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (S)-Benzyl3-((3-fluoropropyl)amino)pyrrolidine-1-carboxylate makes it unique compared to its halogenated analogs. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as its lipophilicity, metabolic stability, and binding affinity for molecular targets. This can result in enhanced potency, selectivity, and pharmacokinetic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H21FN2O2 |
---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
benzyl (3S)-3-(3-fluoropropylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O2/c16-8-4-9-17-14-7-10-18(11-14)15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2/t14-/m0/s1 |
InChI Key |
SHXNBHDEMZKMJQ-AWEZNQCLSA-N |
Isomeric SMILES |
C1CN(C[C@H]1NCCCF)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1NCCCF)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.